Cas no 4086-63-9 (N-benzyl-1,3,5-triazine-2,4-diamine)

N-Benzyl-1,3,5-triazine-2,4-diamine is a heterocyclic compound featuring a triazine core substituted with benzyl and amino functional groups. This structure imparts versatility in synthetic applications, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The compound's stability and reactivity make it a valuable intermediate for nucleophilic substitution and condensation reactions. Its benzyl group enhances solubility in organic solvents, facilitating further derivatization. The presence of multiple nitrogen atoms also allows for coordination with metal centers, broadening its utility in catalysis and material science. This compound is particularly noted for its potential in constructing biologically active molecules due to its triazine scaffold, which is prevalent in medicinal chemistry.
N-benzyl-1,3,5-triazine-2,4-diamine structure
4086-63-9 structure
Product name:N-benzyl-1,3,5-triazine-2,4-diamine
CAS No:4086-63-9
MF:C10H11N5
Molecular Weight:201.22784
MDL:MFCD01679015
CID:1512849
PubChem ID:77707

N-benzyl-1,3,5-triazine-2,4-diamine 化学的及び物理的性質

名前と識別子

    • N-benzyl-1,3,5-triazine-2,4-diamine
    • 1,3,5-triazine-2,4-diamine, N~2~-(phenylmethyl)-
    • 2-N-benzyl-1,3,5-triazine-2,4-diamine
    • SB73290
    • Z1509146168
    • 2-Benzylamino-6-aminotriazine
    • 2-benzylamino-4-amino-s-triazine
    • N2-Benzyl-1,3,5-triazine-2,4-diamine
    • CS-0317866
    • AKOS002675844
    • 4086-63-9
    • ALBB-017068
    • LS-05432
    • DTXSID50193835
    • STK293191
    • N-(Phenylmethyl)-1,3,5-triazine-2,4-diamine
    • A923354
    • MFCD01679015
    • 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-
    • CHEMBL4984555
    • MDL: MFCD01679015
    • インチ: InChI=1S/C10H11N5/c11-9-13-7-14-10(15-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,11,12,13,14,15)
    • InChIKey: VWWIROAZLXEHMJ-UHFFFAOYSA-N
    • SMILES: NC1=NC=NC(NCC2=CC=CC=C2)=N1

計算された属性

  • 精确分子量: 201.10163
  • 同位素质量: 201.10144537g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 76.7Ų

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • Boiling Point: 458.0±38.0 °C at 760 mmHg
  • フラッシュポイント: 230.8±26.8 °C
  • PSA: 76.72
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

N-benzyl-1,3,5-triazine-2,4-diamine Security Information

N-benzyl-1,3,5-triazine-2,4-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM312845-1g
N2-Benzyl-1,3,5-triazine-2,4-diamine
4086-63-9 95%
1g
$*** 2023-05-30
TRC
N289205-250mg
N-Benzyl-1,3,5-triazine-2,4-diamine
4086-63-9
250mg
$ 185.00 2022-06-02
A2B Chem LLC
AD31706-1g
N-Benzyl-1,3,5-triazine-2,4-diamine
4086-63-9 >95%
1g
$439.00 2024-04-20
abcr
AB410148-500mg
N-Benzyl-1,3,5-triazine-2,4-diamine; .
4086-63-9
500mg
€205.00 2025-02-19
abcr
AB410148-1g
N-Benzyl-1,3,5-triazine-2,4-diamine; .
4086-63-9
1g
€237.00 2025-02-19
TRC
N289205-1000mg
N-Benzyl-1,3,5-triazine-2,4-diamine
4086-63-9
1g
$ 480.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1388536-1g
N2-benzyl-1,3,5-triazine-2,4-diamine
4086-63-9 95+%
1g
¥1440.00 2024-05-14
abcr
AB410148-1 g
N-Benzyl-1,3,5-triazine-2,4-diamine
4086-63-9
1 g
€239.00 2023-07-19
abcr
AB410148-500 mg
N-Benzyl-1,3,5-triazine-2,4-diamine
4086-63-9
500MG
€195.40 2023-02-19
TRC
N289205-500mg
N-Benzyl-1,3,5-triazine-2,4-diamine
4086-63-9
500mg
$ 300.00 2022-06-02

N-benzyl-1,3,5-triazine-2,4-diamine 関連文献

N-benzyl-1,3,5-triazine-2,4-diamineに関する追加情報

Comprehensive Overview of N-benzyl-1,3,5-triazine-2,4-diamine (CAS No. 4086-63-9): Properties, Applications, and Industry Insights

N-benzyl-1,3,5-triazine-2,4-diamine (CAS No. 4086-63-9) is a specialized organic compound belonging to the triazine family, known for its unique molecular structure and versatile applications in pharmaceuticals, agrochemicals, and material science. The compound features a benzyl group attached to a 1,3,5-triazine core, which enhances its reactivity and functional utility. Researchers and industries are increasingly interested in this compound due to its potential in drug discovery, heterocyclic chemistry, and as a building block for advanced materials.

In recent years, the demand for N-benzyl-1,3,5-triazine-2,4-diamine has surged, driven by its role in developing small-molecule inhibitors and bioconjugation techniques. Its CAS number 4086-63-9 is frequently searched in scientific databases, reflecting its relevance in medicinal chemistry and catalytic processes. The compound’s stability and solubility in organic solvents make it a preferred choice for high-throughput screening and structure-activity relationship (SAR) studies.

One of the trending topics associated with N-benzyl-1,3,5-triazine-2,4-diamine is its potential application in green chemistry and sustainable synthesis. With growing environmental concerns, researchers are exploring eco-friendly methods to synthesize this compound, such as microwave-assisted reactions or catalyst-free protocols. These innovations align with the global push toward reducing hazardous waste and energy consumption in chemical manufacturing.

From a commercial perspective, CAS 4086-63-9 is often discussed in the context of intellectual property and patent landscapes. Several pharmaceutical companies have filed patents covering derivatives of this compound for treating metabolic disorders and infectious diseases. This highlights its significance in drug development pipelines and preclinical research.

Another area of interest is the compound’s role in material science, particularly in designing polymeric networks and coordination complexes. Its ability to form stable hydrogen bonds and π-π interactions makes it valuable for creating supramolecular architectures and functional coatings. These applications are gaining traction in industries focused on advanced electronics and nanotechnology.

For laboratory professionals, understanding the synthetic routes and purification methods of N-benzyl-1,3,5-triazine-2,4-diamine is critical. Common techniques include nucleophilic substitution and cyclization reactions, often optimized for yield and scalability. Analytical tools like HPLC, NMR, and mass spectrometry are essential for characterizing this compound and ensuring its purity for research use.

In summary, N-benzyl-1,3,5-triazine-2,4-diamine (CAS No. 4086-63-9) is a multifaceted compound with expanding applications across scientific disciplines. Its integration into cutting-edge research and industrial processes underscores its importance in modern chemistry. As innovation continues, this compound is poised to play a pivotal role in addressing challenges in healthcare, sustainability, and technology.

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